Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 5,6-Dimethyl-4-nitrobenzimidazole: A Structural Perspective
Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 5,6-Dimethyl-4-nitrobenzimidazole: A Structural Perspective
Executive Summary
The compound 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole (CAS No. 21472-08-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents[1]. Understanding its solid-state behavior through X-ray diffraction (XRD) is critical for rational drug design, formulation stability, and polymorph control. This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of 5,6-dimethyl-4-nitrobenzimidazole, detailing the causality behind crystallographic methodologies, the supramolecular architecture driven by hydrogen bonding, and self-validating protocols for phase purity.
Structural Context and Molecular Geometry
Benzimidazole derivatives are characterized by a fused benzene and imidazole ring system that is generally planar[2]. However, the specific substitution pattern of 5,6-dimethyl-4-nitrobenzimidazole introduces unique steric and electronic dynamics. The proximity of the bulky nitro group at the 4-position to the methyl group at the 5-position creates significant steric hindrance.
In the solid state, this steric clash forces the nitro group to twist out of the idealized benzimidazole plane. This deviation is a critical determinant of the molecule's crystal packing, as it limits face-to-face π−π stacking directly over the nitro-substituted region, forcing the crystal lattice to rely heavily on N−H⋯N and N−H⋯O hydrogen bonding networks for stabilization[2][3].
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, crystallographic analysis must be treated as a self-validating system. The following protocols outline the causality behind each experimental choice, ensuring that data artifacts are identified and eliminated at every stage.
Protocol A: Single-Crystal Growth via Solvent Antisolvent Diffusion
Objective: To isolate high-quality, untwinned single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).
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Dissolution: Dissolve 50 mg of synthesized 5,6-dimethyl-4-nitrobenzimidazole in a minimum volume (approx. 2 mL) of N,N-dimethylformamide (DMF). Causality: DMF is chosen as the primary solvent due to its high polarity, which disrupts premature intermolecular hydrogen bonding and prevents rapid, amorphous precipitation.
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Validation: This removes nucleation seeds (dust or undissolved particulates) that cause polycrystalline aggregation.
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Diffusion Setup: Carefully layer an antisolvent (e.g., diethyl ether or water) over the DMF solution. Seal the vial and store it at a constant 20°C in a vibration-free environment.
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Harvesting & Validation: After 7–14 days, harvest the crystals. Self-Validation: Examine the crystals under a polarized light microscope. Complete extinction of light at 90° rotation confirms a true single crystal (birefringence) rather than a twinned lattice.
Protocol B: SC-XRD Data Collection and Refinement
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Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.
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Cryo-Cooling: Flash-cool the crystal to 100–150 K using a liquid nitrogen stream. Causality: Low temperatures drastically reduce the thermal vibrations (atomic displacement parameters) of the atoms, allowing for the precise localization of the elusive hydrogen atoms involved in the N−H⋯N bonds[4].
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Data Collection: Irradiate the crystal using monochromatic Mo Kα radiation ( λ=0.71073 Å) on a diffractometer.
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Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Self-Validation: The internal agreement factor ( Rint ) during data reduction must be <0.05 , validating the consistency of symmetry-equivalent reflections. The final Goodness-of-Fit (GoF) should approach 1.0.
Crystallographic Architecture and Intermolecular Interactions
Hydrogen Bonding Networks
The most prominent feature of benzimidazole crystal structures is the formation of robust N−H⋯N hydrogen-bonded aggregates[5]. In 5,6-dimethyl-4-nitrobenzimidazole, the protonated nitrogen of the imidazole ring acts as a hydrogen bond donor, while the unprotonated nitrogen acts as the primary acceptor.
Under ambient conditions, these molecules typically polymerize into 1D supramolecular chains. The presence of the 4-nitro group introduces a secondary, competing hydrogen bond acceptor ( N−H⋯O ), which can lead to the formation of bifurcated hydrogen bonds or distinct polymorphic phases depending on the crystallization thermodynamics[3][5].
Supramolecular assembly of 5,6-dimethyl-4-nitrobenzimidazole via H-bonding and pi-stacking.
Quantitative Structural Data
Based on homologous nitro- and methyl-substituted benzimidazoles, the crystallographic parameters are highly conserved. The data below represents the expected structural refinement metrics for this class of compounds[2][4][6].
Table 1: Representative Crystallographic and Refinement Data
| Parameter | Expected Value / Range | Structural Implication |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric planar heterocycles. |
| Space Group | P21/c or P1ˉ | Indicates a centrosymmetric packing arrangement. |
| Temperature | 100(2) K | Minimizes thermal ellipsoids for accurate H-atom mapping. |
| Dihedral Angle (Nitro to Core) | 35° – 55° | Quantifies the steric clash with the 5-methyl group. |
| N⋯N Distance (H-bond) | 2.75 – 2.90 Å | Indicates a strong, homoconjugated intermolecular bond. |
| Centroid-Centroid Distance | ~3.6 Å | Confirms offset π−π stacking interactions. |
Hirshfeld Surface Analysis and Bulk Validation
To translate single-crystal data into actionable insights for formulation, we utilize Hirshfeld surface analysis and Powder X-Ray Diffraction (PXRD).
Hirshfeld Surface Contributions
Hirshfeld surfaces map the electron density of the molecule in the crystal lattice, quantifying the exact percentage of intermolecular interactions[4]. For 5,6-dimethyl-4-nitrobenzimidazole, the expected interaction breakdown is:
Table 2: Hirshfeld Surface Interaction Breakdown
| Interaction Type | Approx. Contribution (%) | Causality in Crystal Packing |
| H⋯H | 40 - 48% | Driven by the bulky 5,6-dimethyl groups interacting with adjacent molecules. |
| O⋯H/H⋯O | 20 - 25% | Represents the 4-nitro group acting as a hydrogen bond acceptor. |
| N⋯H/H⋯N | 15 - 19% | The core imidazole N−H⋯N chain formation. |
| C⋯C ( π⋯π ) | 5 - 8% | Limited by the steric twist of the nitro group disrupting perfect planarity. |
PXRD: The Bulk Self-Validation Loop
A single crystal may not represent the bulk synthesized powder. Therefore, PXRD combined with Rietveld refinement is mandatory.
Self-validating PXRD workflow comparing bulk powder to the single-crystal model.
Protocol C: PXRD Validation
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Sample Prep: Subject the bulk powder to gentle cryo-milling. Causality: Standard grinding generates localized heat, which can trigger phase transitions (e.g., polar phase α to centrosymmetric phase β )[5]. Cryo-milling prevents this while reducing particle size to minimize preferred orientation.
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Analysis: Collect data from 2θ=5∘ to 50∘ using Cu Kα radiation.
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Self-Validation (Rietveld): Import the CIF (Crystallographic Information File) generated from the SC-XRD experiment. Subtract the simulated pattern from the experimental bulk pattern. A weighted profile R-factor ( Rwp ) of <10% confirms that the bulk material is phase-pure and structurally identical to the single crystal.
Strategic Implications for Drug Development
The crystallographic profile of 5,6-dimethyl-4-nitrobenzimidazole dictates its physicochemical properties. The strong N−H⋯N hydrogen-bonded chains make the crystal lattice highly cohesive, which typically results in high melting points and low aqueous solubility. For drug development professionals, this indicates that formulating this compound (or APIs derived from it) will likely require solid dispersion techniques, co-crystallization, or salt formation (utilizing the basic imidazole nitrogen) to disrupt the lattice energy and improve bioavailability.
References
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Amalan, T. A. "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives." IntechOpen, March 2019. Available at:[Link]
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Katrusiak, A., et al. "Hydrogen Bonds NH···N in Compressed Benzimidazole Polymorphs." Crystal Growth & Design, ACS Publications, December 2012. Available at:[Link]
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El Alami, A., et al. "Review of synthesis process of nitrobenzimidazole derivatives." ResearchGate, December 2023. Available at:[Link]
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Boiani, L., et al. "Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives." The Journal of Physical Chemistry A, ACS Publications, November 2004. Available at:[Link]
